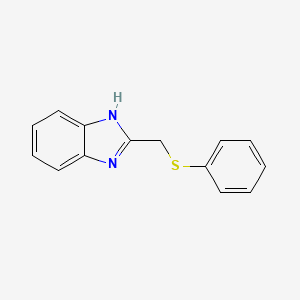

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide

Vue d'ensemble

Description

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide is an organic compound with the molecular formula C14H12N2S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-mercaptobenzimidazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl sulfide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding reduced forms of the compound.

Substitution: Various substituted benzimidazole derivatives.

Applications De Recherche Scientifique

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity may involve disruption of cell membrane integrity or inhibition of essential enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1H-1,3-benzimidazol-2-ylmethyl phenyl ether

- 1H-1,3-benzimidazol-2-ylmethyl phenyl amine

- 1H-1,3-benzimidazol-2-ylmethyl phenyl ketone

Uniqueness

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfur-containing moiety differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity.

Activité Biologique

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide is a compound with significant biological activity, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

The molecular formula of this compound is C14H12N2S. Its structure features a benzimidazole ring, which is known for its pharmacological significance due to its ability to interact with various biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In studies evaluating its efficacy against various pathogens:

- Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition with MIC values around 8 μg/mL for bacteria and 64 μg/mL for fungi, indicating moderate to strong activity compared to standard antibiotics .

- A comparative analysis with other benzimidazole derivatives showed that modifications in the side chains can enhance biological activity. For instance, compounds with longer alkyl chains exhibited improved antimicrobial effects due to increased lipophilicity, which facilitates membrane permeation .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Cell Line Studies : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results indicated that it induces cytotoxicity with IC50 values ranging from 16.38 μM to 62.30 μM depending on the specific structural modifications of the benzimidazole moiety .

- Mechanism of Action : The mechanism underlying its anticancer effects involves apoptosis induction through mitochondrial pathways. Studies suggest that it disrupts mitochondrial membrane potential leading to the release of cytochrome c and subsequent activation of caspases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways. For example, it interacts with topoisomerases and DNA polymerases, disrupting DNA replication processes .

- Membrane Interaction : Its sulfur-containing moiety enhances its ability to integrate into lipid membranes, potentially altering membrane dynamics and contributing to its antimicrobial properties .

Case Studies

Propriétés

IUPAC Name |

2-(phenylsulfanylmethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQKPNEYWTEHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.